REACTION_CXSMILES
|
[CH:1]([C:3]1(O)[CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].C[O:10][C:11]([CH3:13])=[CH2:12].P(=O)(O)(O)O.C(N(CC)CC)C>CC(OC)(C)C>[C:3]1(=[CH:1][CH2:2][CH2:12][C:11](=[O:10])[CH3:13])[CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1(CCCC1)O
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
COC(=C)C
|
Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C.
|
Type
|
WASH
|
Details
|
washed three times with water (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with a saturated aqueous solution of NaCl (25 ml), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Widmer-Distillation (0.13 mbar, head temp. 58° C.) of the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.67 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |